molecular formula C13H9ClO3 B6370491 MFCD18312987 CAS No. 1261944-26-6

MFCD18312987

Cat. No.: B6370491
CAS No.: 1261944-26-6
M. Wt: 248.66 g/mol
InChI Key: JNVRRXQBPOACMG-UHFFFAOYSA-N
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Description

MFCD18312987 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds like MFCD00039227 (CAS 1533-03-5) and MFCD11044885 (CAS 918538-05-3) are characterized by their molecular formulas, physicochemical properties (e.g., boiling point, solubility), and bioactivity profiles such as GI absorption and CYP enzyme inhibition . These compounds often serve as intermediates in drug synthesis or functional materials, with rigorous quality control measures such as HPLC validation and NMR spectroscopy for purity verification .

Properties

IUPAC Name

2-chloro-5-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVRRXQBPOACMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683601
Record name 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-26-6
Record name 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312987 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

MFCD18312987 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18312987 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD18312987 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of MFCD18312987 with structurally or functionally related compounds can be extrapolated from methodologies applied to analogous MDL-numbered substances. Below is a synthesized analysis based on evidence from similar compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) MFCD00039227 (CAS 1533-03-5) MFCD11044885 (CAS 918538-05-3) MFCD13195646 (CAS 1046861-20-4)
Molecular Formula Not Available C₁₀H₉F₃O C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight Not Available 202.17 g/mol 188.01 g/mol 235.27 g/mol
Key Physicochemical Properties Boiling point: 245°C; Log P: 2.15 Log S: -2.99; TPSA: 40.46 Ų Solubility: 0.24 mg/ml; Log Kp: -6.21 cm/s
Bioactivity High BBB permeability; Non-P-gp substrate CYP inhibitor; Leadlikeness: 1.0 High GI absorption; PAINS alerts: 0.0
Synthetic Accessibility Moderately accessible (SA Score: 2.07) Complex synthesis (SA Score: 2.44) Requires palladium catalysts

Key Findings:

Structural Similarity : While this compound’s exact structure is unspecified, trifluoromethyl or halogenated aromatic groups (common in MFCD00039227 and MFCD11044885) are prevalent in bioactive compounds due to their metabolic stability and lipophilicity .

Synthetic Complexity : Palladium-catalyzed cross-coupling reactions (used for MFCD13195646) are resource-intensive compared to simpler methods for MFCD00039227, impacting scalability .

Research Implications and Limitations

  • Data Gaps : The absence of explicit data for this compound limits direct comparisons. However, cross-referencing analogous compounds highlights the importance of structural motifs (e.g., trifluoromethyl groups) in optimizing bioavailability and synthetic efficiency .
  • Methodological Consistency : Studies on similar MDL compounds emphasize standardized characterization (e.g., HPLC for purity, NMR for structural confirmation), which should be applied to this compound for reliable comparisons .
  • Safety Considerations : Hazard profiles (e.g., H315/H319 warnings for MFCD11044885) underscore the need for rigorous safety assessments during handling and synthesis .

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